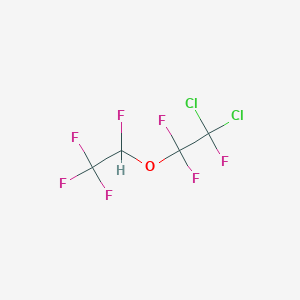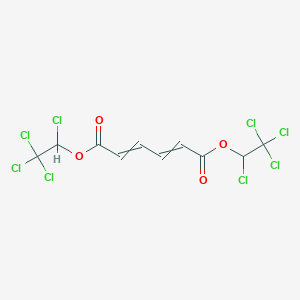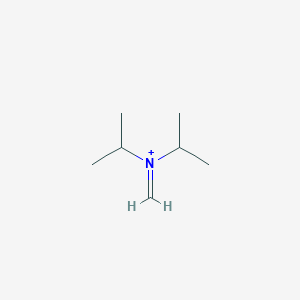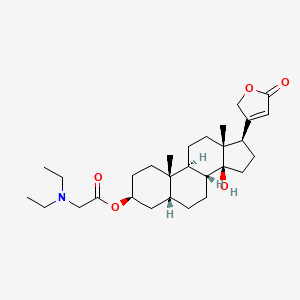
1-(Triethylstannyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triethylstannyl)-1H-imidazole is an organotin compound that features a triethylstannyl group attached to an imidazole ring. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group imparts unique chemical properties to the imidazole ring, making it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(Triethylstannyl)-1H-imidazole typically involves the reaction of imidazole with triethylstannyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product.
Synthetic Route:
- Imidazole + Triethylstannyl chloride → this compound
- Base (e.g., NaH or KOtBu) is added to deprotonate the imidazole, enhancing its nucleophilicity.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production: While the laboratory-scale synthesis is well-documented, industrial production methods may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high yields.
Análisis De Reacciones Químicas
1-(Triethylstannyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxidized tin species.
Reduction:
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution:
- The triethylstannyl group can be substituted with other functional groups using reagents like halogens (e.g., bromine or iodine) or organometallic reagents (e.g., Grignard reagents).
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-CPBA
- Reducing agents: LiAlH4, NaBH4
- Substitution reagents: Halogens, Grignard reagents
Major Products:
- Oxidized tin species
- Reduced tin species
- Substituted imidazole derivatives
Aplicaciones Científicas De Investigación
1-(Triethylstannyl)-1H-imidazole finds applications in various scientific research fields:
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the triethylstannyl group.
- Acts as a precursor for the synthesis of other organotin compounds.
Biology:
- Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine:
- Explored for its potential therapeutic applications, including its use as an antifungal or antibacterial agent.
Industry:
- Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(Triethylstannyl)-1H-imidazole involves its interaction with molecular targets through the triethylstannyl group. The tin atom can coordinate with various nucleophiles, facilitating reactions such as substitution or addition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s reactivity and specificity.
Molecular Targets and Pathways:
- Coordination with nucleophiles
- Hydrogen bonding and π-π interactions
- Participation in catalytic cycles
Comparación Con Compuestos Similares
- 1-(Trimethylstannyl)-1H-imidazole
- 1-(Tri-n-butylstannyl)-1H-imidazole
- 1-(Triethylsilyl)-1H-imidazole
Uniqueness:
- The triethylstannyl group provides a balance between steric bulk and reactivity, making it more versatile than trimethylstannyl or tri-n-butylstannyl derivatives.
- The imidazole ring offers unique electronic properties, enhancing the compound’s reactivity in various chemical reactions.
Propiedades
Número CAS |
45980-94-7 |
|---|---|
Fórmula molecular |
C9H18N2Sn |
Peso molecular |
272.96 g/mol |
Nombre IUPAC |
triethyl(imidazol-1-yl)stannane |
InChI |
InChI=1S/C3H3N2.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-3H;3*1H2,2H3;/q-1;;;;+1 |
Clave InChI |
RUVOQOOLAPIXHH-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



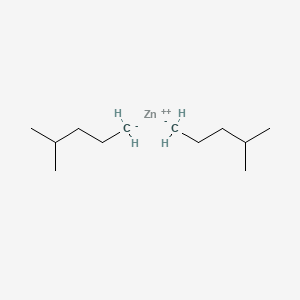


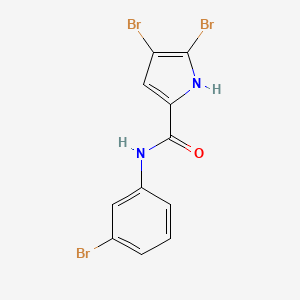
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)

